molecular formula C11H8N2O2 B14557333 5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one CAS No. 62077-83-2

5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one

Cat. No.: B14557333
CAS No.: 62077-83-2
M. Wt: 200.19 g/mol
InChI Key: WOVOWVCSPHNSMV-UHFFFAOYSA-N
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Description

5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one is a heterocyclic compound that features a fused ring system combining a naphthalene moiety with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include catalysts, specific solvents, and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

CAS No.

62077-83-2

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

5-amino-1H-benzo[e][1,3]benzoxazol-2-one

InChI

InChI=1S/C11H8N2O2/c12-8-5-9-10(13-11(14)15-9)7-4-2-1-3-6(7)8/h1-5H,12H2,(H,13,14)

InChI Key

WOVOWVCSPHNSMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2NC(=O)O3)N

Origin of Product

United States

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